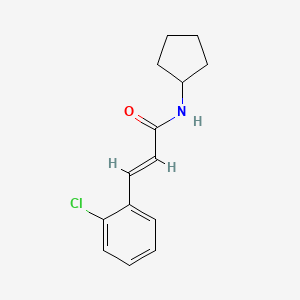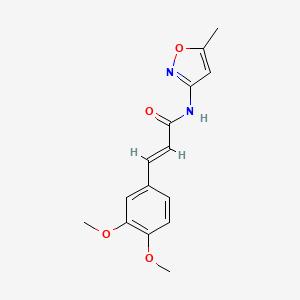
3-(2-chlorophenyl)-N-cyclopentylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-cyclopentylacrylamide, commonly known as CPAA, is a chemical compound that has been studied for its potential use in various scientific research applications. CPAA belongs to the class of acrylamide derivatives and is a white crystalline solid with a molecular formula of C16H18ClNO.
作用機序
CPAA acts as a CB1 receptor agonist, meaning that it binds to and activates CB1 receptors in the brain and other parts of the body. This activation leads to a variety of physiological effects, including analgesia, appetite stimulation, and mood elevation. CPAA has also been shown to have anticonvulsant and neuroprotective properties, making it a potentially useful compound for the treatment of neurological disorders.
Biochemical and Physiological Effects:
CPAA has been shown to have a variety of biochemical and physiological effects, including the activation of CB1 receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. CPAA has also been shown to have analgesic properties, meaning that it can reduce pain perception. In addition, CPAA has been shown to increase appetite and improve mood in animal models.
実験室実験の利点と制限
One advantage of using CPAA in lab experiments is its high affinity for CB1 receptors, which makes it a useful tool for studying the physiological effects of CB1 receptor activation. CPAA is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using CPAA is its potential for off-target effects, as it may bind to other receptors in addition to CB1. Additionally, the use of CPAA in lab experiments requires a high level of expertise in organic chemistry and may not be accessible to all researchers.
将来の方向性
There are several future directions for research on CPAA. One area of interest is the potential use of CPAA in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CPAA for therapeutic use. Finally, the development of more selective CB1 receptor agonists may help to minimize the potential for off-target effects and improve the safety and efficacy of CPAA and other CB1 receptor agonists.
合成法
CPAA can be synthesized through a multi-step process that involves the reaction between 2-chlorobenzonitrile and cyclopentylmagnesium bromide, followed by acylation with acryloyl chloride. The resulting product is then purified through recrystallization to obtain CPAA in its pure form. The synthesis of CPAA requires a high level of expertise in organic chemistry and is typically carried out in a laboratory setting.
科学的研究の応用
CPAA has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. CPAA has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood modulation. CPAA has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c15-13-8-4-1-5-11(13)9-10-14(17)16-12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCPNKAOGPKAB-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-cyclopentylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-3-[(2,4-dichlorophenoxy)acetyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5687724.png)
![N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5687732.png)

![N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5687745.png)




![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidine](/img/structure/B5687788.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5687791.png)


![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)